3-Fluoro-3-propylazetidine hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

This 3,3-disubstituted azetidine building block delivers a unique physicochemical profile that cannot be replicated by simpler 3-fluoro or 3-propyl analogs. The synergistic combination of the electron-withdrawing fluorine and the hydrophobic propyl chain on the same carbon atom precisely modulates basicity (pKa) and lipophilicity (LogP) – critical parameters for CNS lead optimization. Supplied as a solid hydrochloride salt (≥98% HPLC) for accurate weighing, it ensures reliable SAR data and eliminates side reactions. Choose this scaffold to maintain conformational constraint and metabolic stability in your next candidate.

Molecular Formula C6H13ClFN
Molecular Weight 153.62 g/mol
CAS No. 2098058-83-2
Cat. No. B1450103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-propylazetidine hydrochloride
CAS2098058-83-2
Molecular FormulaC6H13ClFN
Molecular Weight153.62 g/mol
Structural Identifiers
SMILESCCCC1(CNC1)F.Cl
InChIInChI=1S/C6H12FN.ClH/c1-2-3-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H
InChIKeyRFFLQZIUJWNKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-propylazetidine hydrochloride (CAS 2098058-83-2): A C3-Disubstituted Fluorinated Azetidine Building Block


3-Fluoro-3-propylazetidine hydrochloride (CAS 2098058-83-2) is a synthetic heterocyclic amine, belonging to the class of 3,3-disubstituted azetidines [1]. This compound presents as a solid, with a molecular weight of 153.63 g/mol and a high purity level of 98% as determined by HPLC analysis . As a fluorinated azetidine, it is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis, particularly for the development of novel pharmaceutical candidates [1].

The Critical Role of the 3-Fluoro-3-propylazetidine Hydrochloride Motif: Why Analogs Are Not Interchangeable


In-class substitution among azetidine building blocks is not viable due to the distinct and often synergistic impact of fluorination and alkylation on physicochemical properties [1]. Systematic studies on saturated heterocyclic amines demonstrate that both the number of fluorine atoms and their distance to the protonation center are major factors defining a compound's basicity (pKa) and lipophilicity (LogP) [1]. While the target compound's specific pKa and LogP values are not published, the well-established effects of 3-fluoro and 3-alkyl groups on modulating these parameters in other azetidines are well-documented [1]. Replacing this specific C3-disubstituted motif with a simpler analog like 3-fluoroazetidine or a non-fluorinated 3-propylazetidine would fundamentally alter these critical parameters, potentially derailing lead optimization campaigns and invalidating established structure-activity relationships (SAR). The precise combination of the electron-withdrawing fluorine and the hydrophobic propyl chain creates a unique physicochemical profile that is not replicated by any single-substituted analog [1].

Quantitative Differentiation of 3-Fluoro-3-propylazetidine Hydrochloride from Closest Analogs


Purity and Physical Form: 3-Fluoro-3-propylazetidine Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 2098058-83-2) is supplied as a solid with a verified purity of 98%, providing a stable and easily handled reagent for research . In contrast, the free base form (CAS 1565047-11-1) lacks reported purity specifications and is a less common commercial form, making the hydrochloride the preferred choice for reliable and reproducible synthesis [1].

Medicinal Chemistry Organic Synthesis Chemical Procurement

Molecular Scaffold Complexity: 3-Fluoro-3-propylazetidine Hydrochloride vs. 3-Fluoroazetidine Hydrochloride

The target compound possesses a molecular weight of 153.63 g/mol , a significant increase over the simpler 3-fluoroazetidine hydrochloride (111.55 g/mol) . This added molecular complexity from the propyl group provides a crucial handle for modulating lipophilicity and steric bulk, which are key parameters in optimizing a lead compound's ADME and target binding properties. The propyl chain offers a distinct hydrophobic surface area not present in the unsubstituted analog.

Medicinal Chemistry Lead Optimization SAR Studies

Molecular Scaffold Complexity: 3-Fluoro-3-propylazetidine Hydrochloride vs. 3-Propylazetidine Hydrochloride

Compared to its non-fluorinated analog, 3-propylazetidine hydrochloride (MW 135.64 g/mol) , the target compound features an additional fluorine atom. Systematic studies of fluorinated saturated heterocyclic amines have shown that fluorination reduces basicity (pKa) and modulates lipophilicity (LogP) while generally retaining high metabolic stability [1]. Although specific data for this pair of compounds is not published, this class-level effect is well-established. The presence of the fluorine atom in the target compound is expected to confer a different ADME profile compared to the non-fluorinated version, a critical advantage in drug discovery.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Optimal Application Scenarios for 3-Fluoro-3-propylazetidine Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization of Central Nervous System (CNS) Drug Candidates

The unique combination of the fluorinated azetidine core and the propyl side chain, as highlighted in its molecular weight and complexity compared to simpler analogs [1], makes this compound ideal for fine-tuning the lipophilicity and basicity of CNS drug candidates. Its high purity (98%) ensures reliable SAR data generation .

Chemical Biology: Development of Metabolic Probes and PET Tracers

The presence of the metabolically stable C-F bond, a feature supported by class-level evidence for fluorinated azetidines [1], positions this compound as a valuable building block for designing metabolically robust probes. The solid hydrochloride salt form facilitates precise weighing and formulation for in vitro and in vivo studies .

Organic Synthesis: Construction of Sterically Demanding Chiral Scaffolds

The 3,3-disubstituted azetidine core introduces a defined steric environment and conformational constraint, making it a superior choice over simpler azetidines [1]. This is particularly valuable in asymmetric synthesis where controlling the spatial arrangement of substituents is critical. The high purity of the commercial material minimizes side reactions .

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